molecular formula C10H8O5 B11943560 3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid CAS No. 884-18-4

3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid

Cat. No.: B11943560
CAS No.: 884-18-4
M. Wt: 208.17 g/mol
InChI Key: AKMUYFNCIDWIQH-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid is an organic compound that features a benzodioxole ring attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid typically involves the acylation of 1,3-benzodioxole. One common method is the Friedel-Crafts acylation reaction, where 1,3-benzodioxole is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the continuous acylation of 1,3-benzodioxole can be achieved using a recyclable heterogeneous catalyst. This method offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up. The reaction is typically conducted at elevated temperatures (around 100°C) and can achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, compounds containing the benzodioxole moiety have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . This leads to cell cycle arrest and programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-yl)-2-oxopropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its benzodioxole ring provides a stable aromatic system, while the 2-oxopropanoic acid moiety offers versatility in chemical transformations. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

884-18-4

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-oxopropanoic acid

InChI

InChI=1S/C10H8O5/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4H,3,5H2,(H,12,13)

InChI Key

AKMUYFNCIDWIQH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)C(=O)O

Origin of Product

United States

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